molecular formula C26H22O6 B14671250 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one CAS No. 41186-95-2

3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one

Cat. No.: B14671250
CAS No.: 41186-95-2
M. Wt: 430.4 g/mol
InChI Key: FMBOLVRLEGQXQO-UHFFFAOYSA-N
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Description

3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxide) groups and a benzofuran core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with 2-benzofuran-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one apart is its unique combination of a benzofuran core and epoxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities and reactivity .

Properties

CAS No.

41186-95-2

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

3,3-bis[4-(oxiran-2-ylmethoxy)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C26H22O6/c27-25-23-3-1-2-4-24(23)26(32-25,17-5-9-19(10-6-17)28-13-21-15-30-21)18-7-11-20(12-8-18)29-14-22-16-31-22/h1-12,21-22H,13-16H2

InChI Key

FMBOLVRLEGQXQO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OCC6CO6

Origin of Product

United States

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